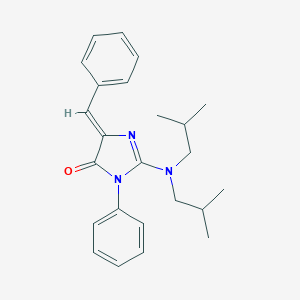
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BISA, is a novel imidazoline compound that has gained significant attention in recent years due to its potential applications in scientific research. BISA is a synthetic compound that is widely used in the field of medicinal chemistry, where it is used to study the biochemical and physiological effects of imidazoline compounds on the human body.
作用机制
The mechanism of action of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the binding of this compound to imidazoline receptors, which are located in various tissues throughout the body. This compound acts as an agonist for these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes. This compound has been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of blood pressure, insulin secretion, and the modulation of neurotransmitter release. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high affinity for imidazoline receptors, which makes it a useful tool for studying the physiological effects of imidazoline compounds. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research on 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, including the development of new synthetic methods for producing this compound, the optimization of this compound's pharmacological properties, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成方法
The synthesis of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(diisobutylamino) ethylamine with benzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to yield this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for larger quantities.
科学研究应用
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C24H29N3O |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-18(2)16-26(17-19(3)4)24-25-22(15-20-11-7-5-8-12-20)23(28)27(24)21-13-9-6-10-14-21/h5-15,18-19H,16-17H2,1-4H3/b22-15- |
InChI 键 |
LQJXTCDWLHHGGC-JCMHNJIXSA-N |
手性 SMILES |
CC(C)CN(CC(C)C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
规范 SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
